

How does BAY-2413555 compare to carbachol in M2 receptor assays?

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Compound of Interest		
Compound Name:	BAY-2413555	
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A Comparative Analysis of BAY-2413555 and Carbachol in M2 Receptor Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of **BAY-2413555** and carbachol at the M2 muscarinic acetylcholine receptor. The information presented is based on available preclinical data and is intended to assist researchers in understanding the distinct mechanisms and functional consequences of these two compounds.

Introduction to BAY-2413555 and Carbachol

Carbachol is a well-established cholinergic agonist that directly binds to and activates muscarinic acetylcholine receptors, including the M2 subtype. As a non-selective agonist, it also interacts with other muscarinic receptor subtypes and nicotinic receptors, leading to a broad range of physiological effects.

BAY-2413555 is a novel, selective positive allosteric modulator (PAM) of the M2 receptor.[1][2] [3] Unlike direct agonists, PAMs do not activate the receptor on their own. Instead, they bind to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist, acetylcholine.[2][3][4] This mechanism allows for a more nuanced modulation of receptor activity, preserving the natural temporal and spatial patterns of endogenous signaling. **BAY-2413555** has been investigated for its potential therapeutic role in heart failure by restoring cardiac autonomic balance.[2][4][5]



Comparative Quantitative Data

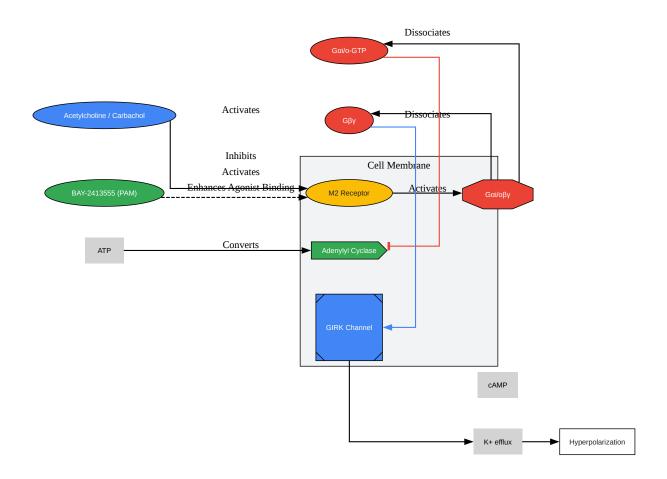
Direct comparative studies of **BAY-2413555** and carbachol in the same M2 receptor assay are not readily available in the public domain. The following table summarizes key quantitative data from different experimental setups, highlighting the distinct pharmacological profiles of these compounds. It is crucial to consider the differences in assay methodologies when interpreting these values.

Parameter	BAY-2413555	Carbachol	Assay Type
EC50	2.0 nM[1]	~40 µM[6]	Functional M2-GIRK Assay vs. M2 Redistribution Assay
Binding Affinity (Kd)	17 nM[1]	Not explicitly found for M2	Radioligand Binding Assay
Mechanism of Action	Positive Allosteric Modulator (PAM)[1][2] [4]	Orthosteric Agonist	-
Intrinsic Agonistic Activity	None reported[2][4]	Full Agonist	-

M2 Receptor Signaling Pathway

The M2 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[7][8] Activation of the M2 receptor by an agonist like carbachol, or potentiation of acetylcholine by a PAM like **BAY-2413555**, initiates a signaling cascade that leads to various cellular responses. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9] Additionally, the dissociation of the G protein βy subunits can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in cellular excitability, a key mechanism in the regulation of heart rate.[10]





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M2 Receptor Signaling Pathway



Experimental Protocols

The observed quantitative differences between **BAY-2413555** and carbachol can be attributed to the distinct nature of the assays used to characterize them.

Functional M2-GIRK Assay

This type of assay measures the functional consequence of M2 receptor activation on GIRK channel activity. In the case of **BAY-2413555**, which has an EC50 of 2.0 nM in this assay, the protocol would involve measuring the potentiation of an orthosteric agonist's effect.

Exemplary Protocol Outline:

- Cell Culture: Use a cell line (e.g., HEK293) stably co-expressing the human M2 receptor and GIRK channel subunits.
- Assay Preparation: Plate cells in a multi-well format. Load cells with a fluorescent dye sensitive to potassium ion flux (e.g., a thallium-sensitive dye as a surrogate for potassium).
- Compound Addition: Add BAY-2413555 at various concentrations in the presence of a fixed, sub-maximal concentration of an M2 agonist (e.g., acetylcholine or carbachol).
- Signal Detection: Measure the change in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to the influx of thallium through the activated GIRK channels.
- Data Analysis: Plot the concentration-response curve for BAY-2413555 and calculate the EC50 value, which represents the concentration of the PAM that produces 50% of its maximal potentiation effect.

M2 Receptor Redistribution Assay

This assay visualizes the agonist-induced internalization of the M2 receptor from the cell membrane into intracellular compartments, a common phenomenon for many GPCRs upon activation. Carbachol, with an EC50 of approximately 40 μ M in this assay, is used as a reference agonist.

Exemplary Protocol Outline:

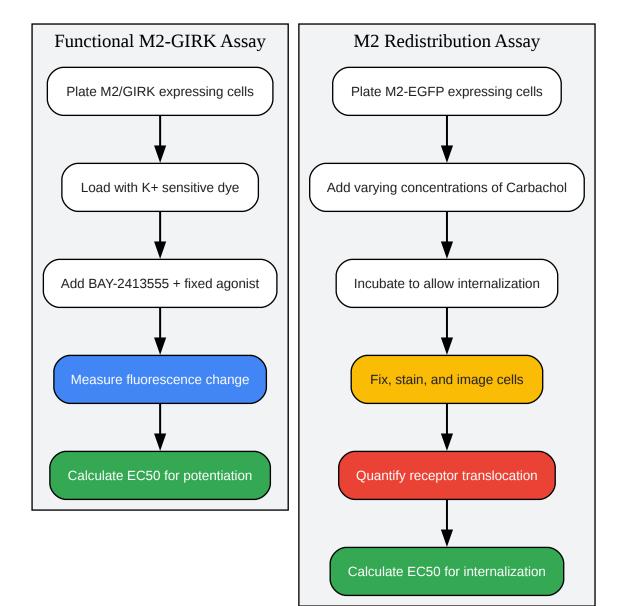






- Cell Culture: Use a cell line (e.g., U2OS) stably expressing the human M2 receptor tagged with a fluorescent protein (e.g., EGFP).
- Assay Preparation: Plate the cells in a multi-well imaging plate.
- Compound Addition: Treat the cells with varying concentrations of carbachol.
- Incubation: Incubate for a defined period (e.g., 1 hour) to allow for receptor internalization.
- Cell Staining and Imaging: Fix the cells and stain the nuclei (e.g., with Hoechst stain).
 Acquire images using a high-content imaging system.
- Image Analysis: Quantify the translocation of the fluorescently-tagged M2 receptor from the plasma membrane to intracellular vesicles.
- Data Analysis: Plot the concentration-response curve for carbachol-induced receptor internalization and determine the EC50 value.





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Comparison of Assay Workflows

Conclusion

BAY-2413555 and carbachol represent two distinct modalities for modulating M2 receptor activity. Carbachol is a direct, non-selective agonist that robustly activates M2 receptors, leading to downstream signaling and receptor internalization. Its potency is in the micromolar range in functional assays. In contrast, **BAY-2413555** is a highly potent, selective positive allosteric modulator that enhances the effects of the endogenous agonist, acetylcholine. Its



potency in functional assays is in the low nanomolar range. The choice between using a direct agonist like carbachol or a PAM like **BAY-2413555** in a research setting will depend on the specific scientific question being addressed. PAMs offer a way to amplify physiological signaling, whereas direct agonists produce a more widespread and potentially less physiologically-patterned receptor activation.

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